molecular formula C8H6N2O5 B8401117 3-Methyl-4,5-dinitrobenzaldehyde

3-Methyl-4,5-dinitrobenzaldehyde

Cat. No.: B8401117
M. Wt: 210.14 g/mol
InChI Key: LNJLODBZSFHGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4,5-dinitrobenzaldehyde is a useful research compound. Its molecular formula is C8H6N2O5 and its molecular weight is 210.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

3-methyl-4,5-dinitrobenzaldehyde

InChI

InChI=1S/C8H6N2O5/c1-5-2-6(4-11)3-7(9(12)13)8(5)10(14)15/h2-4H,1H3

InChI Key

LNJLODBZSFHGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame-dried flask, manganese (IV) oxide (36.0 g, 414 mmol) was azeotropically dried with toluene. Then, a solution of (3-methyl-4,5-dinitrophenyl)methanol (3.2 g, 15 mmol) in chloroform (100 mL) was transferred to the flask containing the manganese dioxide. The reaction mixture was heated at 50° C. with stirring for 3 h. Upon completion of the reaction, the reaction mixture was filtered through a pad of Celite® to remove manganese dioxide and the Celite was washed with chloroform several time. The filtrate was evaporated to give the title compound (1.4 g, 44% yield). 1H-NMR (CDCl3, 300 MHz) δ 10.09 (s, 1H), 8.51 (s, 1H), 8.16 (s, 1H), 2.51 (s, 3H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
36 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
44%

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